3,5-Hexadecadiyne, 16,16-diethoxy-
Description
3,5-Hexadecadiyne, 16,16-diethoxy- is a synthetic alkyne derivative characterized by a 16-carbon chain with two ethoxy groups at the terminal position (C16) and conjugated diyne bonds at positions 3 and 3. Its molecular formula is C₂₀H₃₈O₂, with a structure represented by the SMILES string CCCCCCC#CCCCCCCCC(OCC)OCC and InChIKey NZRXKRWZTKRDRH-UHFFFAOYSA-N .
Properties
CAS No. |
71673-31-9 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
16,16-diethoxyhexadeca-3,5-diyne |
InChI |
InChI=1S/C20H34O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h20H,4-6,11-19H2,1-3H3 |
InChI Key |
YYFBNSVCSFJVJE-UHFFFAOYSA-N |
SMILES |
CCC#CC#CCCCCCCCCCC(OCC)OCC |
Canonical SMILES |
CCC#CC#CCCCCCCCCCC(OCC)OCC |
Other CAS No. |
71673-31-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Lipophilicity and Bioactivity
A critical study compared derivatives of aromatic and aliphatic compounds with varying substituents (e.g., chloro, bromo, isopropoxy, ethoxy). Key findings include:
- Lipophilicity : Ethoxy groups (as in 3,5-diethoxy analogs) exhibit lower lipophilicity compared to bulkier substituents like isopropoxy or halogens (Cl, Br). This reduces membrane permeability and bioactivity in certain contexts .
Table 1: Substituent Comparison for Analogous Compounds
| Substituent | Lipophilicity (LogP) | Size (ų) | Relative Bioactivity |
|---|---|---|---|
| Ethoxy (C₂H₅O) | Low | 65 | Least active |
| Chloro (Cl) | Moderate | 55 | Moderate activity |
| Isopropoxy (C₃H₇O) | High | 85 | Most active |
| Bromo (Br) | High | 70 | High activity |
Data adapted from studies on RAR agonists, where 3,5-diethoxy analogs showed reduced potency compared to halogenated or isopropoxy derivatives .
Functional Group Comparisons
3,5-Diethoxybenzoyl Chloride (CAS 347913-16-0)
- Structure : Aromatic ring with ethoxy groups at positions 3 and 5, coupled with a reactive acyl chloride group.
- Properties: Higher reactivity due to the electrophilic acyl chloride, unlike the alkyne-based 3,5-Hexadecadiyne.
Hexamethylene Diisocyanate (CAS 822-06-0)
- Structure : Linear aliphatic chain with two isocyanate groups.
- Comparison : While both compounds feature terminal functional groups, hexamethylene diisocyanate’s reactivity stems from isocyanate groups, making it a key polyurethane precursor. The diethoxy-alkyne lacks this industrial relevance but may serve niche roles in click chemistry .
Alkyne Derivatives with Terminal Ethers
- 7-Hexadecyne, 16,16-diethoxy- : Structurally identical to 3,5-Hexadecadiyne, 16,16-diethoxy- but with a single alkyne bond at position 5. The absence of conjugated diynes reduces conjugation effects, altering electronic properties and reactivity .
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